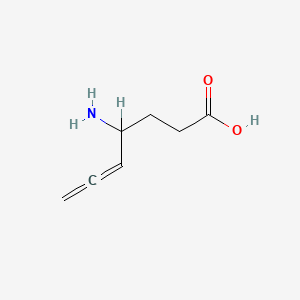

4-Amino-5,6-heptadienoic acid

Description

Historical Overview and Discovery Context

Chemical Nomenclature and Stereoisomeric Forms in Research (e.g., (4S)-4-Amino-5,6-heptadienoic acid)

4-Amino-5,6-heptadienoic acid is a fatty acid unsaturated with a distinctive allenic functional group—a chain of three carbon atoms with two adjacent double bonds (C=C=C). ctdbase.org In research literature, it is frequently referred to by several names and identifiers.

The molecule possesses a chiral center at the fourth carbon, leading to two stereoisomeric forms: (4S) and (4R). Research has demonstrated that the biological activity is highly stereospecific. The (S)-enantiomer, (4S)-4-Amino-5,6-heptadienoic acid, is the potent, biologically active form. nih.govresearchgate.net In contrast, the (R)-enantiomer shows no significant inactivating effect on its target enzyme. nih.gov This specific isomer is also known by the synonym (S)-gamma-allenyl-GABA and the experimental drug code MDL 72483. researchgate.netnih.gov

Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 89825-31-0 nih.gov |

| PubChem CID | 146090 nih.gov |

| Molecular Formula | C7H11NO2 nih.gov |

| Synonyms | MDL 72483, (S)-gamma-allenyl-GABA nih.govnih.gov |

Significance as a Mechanism-Based Enzyme Inactivator in Biological Systems

The primary significance of this compound in biological research is its function as a mechanism-based inactivator of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT), also known as GABA-T. lookchem.comnih.gov GABA-T is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov

Mechanism-based inactivators are unreactive compounds that are converted by the target enzyme's own catalytic mechanism into a reactive species. nih.gov This newly formed molecule then irreversibly binds to the enzyme's active site, leading to its inactivation. This process is often called "suicide inhibition" because the enzyme effectively brings about its own demise.

In the case of (4S)-4-Amino-5,6-heptadienoic acid, the GABA-T enzyme processes it as if it were a normal substrate. nih.gov During this catalytic conversion, the allenic group of the molecule is transformed into a highly reactive electrophilic species within the active site. This species then forms a covalent bond with a nucleophilic residue in the enzyme, causing irreversible inhibition. nih.govresearchgate.net

The inactivation of GABA-T prevents the breakdown of GABA, leading to a significant increase in the concentration of this inhibitory neurotransmitter in the brain. nih.govnih.gov This elevation of GABA levels is the basis for the compound's observed anticonvulsant properties in preclinical research models. nih.govresearchgate.net Studies have shown that (4S)-4-Amino-5,6-heptadienoic acid is a more potent inactivator of GABA-T than vigabatrin (B1682217), another well-known GABA-T inhibitor. nih.govresearchgate.net

Research Findings on the Biological Activity of this compound

| Aspect | Finding |

|---|---|

| Target Enzyme | γ-Aminobutyric acid aminotransferase (GABA-AT or GABA-T) nih.gov |

| Mechanism of Action | Mechanism-based inactivator (suicide substrate) nih.gov |

| Biological Effect | Irreversible inhibition of GABA-T, leading to increased brain GABA concentrations. nih.govnih.gov |

| Stereospecificity | The (4S)-enantiomer is a potent inactivator; the (4R)-enantiomer is inactive. nih.govresearchgate.net |

| Potency | Orally, it is approximately five times more potent than vigabatrin as a GABA-T inhibitor. nih.govresearchgate.net |

Structure

3D Structure

Properties

InChI |

InChI=1S/C7H11NO2/c1-2-3-6(8)4-5-7(9)10/h3,6H,1,4-5,8H2,(H,9,10) | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWILORJMRMFKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Amino 5,6 Heptadienoic Acid

Enantiospecific Synthesis Pathways for (4S)-4-Amino-5,6-heptadienoic acid

The creation of the specific stereochemistry in (4S)-4-amino-5,6-heptadienoic acid is a key focus of its synthesis. Researchers have developed various methods to achieve high enantiomeric purity, which are crucial for its intended biological applications. A notable enantiospecific process for preparing (S)-4-amino-hepta-5,6-dienoic acid has been the subject of patent applications, highlighting its commercial and scientific importance. wipo.int

One of the seminal approaches to the synthesis of γ-allenic GABA, another name for 4-amino-5,6-heptadienoic acid, involves a novel aza-Cope rearrangement, a powerful tool in organic synthesis for the formation of carbon-carbon bonds. acs.org

Advanced Asymmetric Synthesis Approaches and Chiral Auxiliary Strategies

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. These are chiral molecules that are temporarily incorporated into the substrate, direct the desired stereoselective transformation, and are subsequently removed.

A variety of chiral auxiliaries have been developed for the asymmetric synthesis of amino acids. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in the Strecker synthesis of α-amino acids, leading to high diastereoselectivity through a crystallization-induced asymmetric transformation. nih.gov While not directly applied to this compound in the available literature, this strategy represents a potential approach.

Other notable chiral auxiliaries include (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which is effective for the synthesis of optically active α-amino acids. tcichemicals.com Amino acids themselves, or their derivatives, are often employed as chiral auxiliaries due to their ready availability in enantiomerically pure forms. researchgate.net A novel chiral relay auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has also been developed for the asymmetric synthesis of α-amino acids, showcasing the ongoing innovation in this field. rsc.org

The table below summarizes some common chiral auxiliaries used in asymmetric amino acid synthesis.

| Chiral Auxiliary | Type of Synthesis | Key Features |

| (R)-Phenylglycine amide | Strecker synthesis | Crystallization-induced asymmetric transformation |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | General α-amino acid synthesis | Isomerization via nickel complex formation |

| Amino acid-derived auxiliaries | Various | Readily available, rigid scaffolds for chirality transfer |

| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | General α-amino acid synthesis | Chiral relay network for enhanced diastereoselectivity |

Development of Novel Chemical Reagents and Catalysts for Allenyl Amine Synthesis

The synthesis of the allenyl group and the introduction of the amine functionality often rely on specialized reagents and catalysts. The development of new catalytic systems is a continuous effort to improve efficiency, selectivity, and environmental friendliness.

For the synthesis of γ-amino acid derivatives, asymmetric Michael additions have proven to be a powerful tool. mdpi.comnih.gov This reaction can be catalyzed by various chiral catalysts, including organocatalysts and metal complexes, to introduce substituents at the β-position of a GABA backbone with high stereocontrol. mdpi.comnih.gov

Precursor Chemistry and Intermediate Compounds in Synthesis

Utilization of Related Heptadienoic Acid Derivatives as Synthetic Intermediates

While specific examples of heptadienoic acid derivatives used as direct precursors for this compound are not extensively detailed in the readily available literature, the general principles of organic synthesis suggest that functionalized heptadienoic acids or their esters could serve as key intermediates. The synthesis often starts from simpler, commercially available molecules that are then elaborated to the desired structure.

Strategies for Introducing the Amino and Dienyl Functionalities

The introduction of the amino group and the dienyl (allene) moiety are the most critical steps in the synthesis of this compound.

Introduction of the Amino Group: Several classic and modern methods are available for the synthesis of amino acids. wikipedia.orglibretexts.org The Strecker synthesis, for example, is a well-established method for producing α-amino acids from aldehydes or ketones. nih.gov Another common approach is the amination of α-halo acids. For γ-amino acids like GABA and its derivatives, different strategies are often employed, such as the use of Gabriel or phthalimide-based reagents. The stereoselective introduction of the amino group at the C4 position is a significant challenge that is often addressed through the use of chiral auxiliaries or asymmetric catalysis.

Formation of the Dienyl (Allene) Moiety: The synthesis of the allenic functionality can be achieved through various methods. One common approach involves the rearrangement of propargyl derivatives. For instance, the aza-Cope rearrangement of N-propargyl enamines can lead to the formation of allenes. acs.org Other methods include the reaction of organometallic reagents with propargyl halides or sulfonates. The control of the axial chirality of the allene (B1206475) is a further stereochemical hurdle that needs to be overcome, often through the use of chiral catalysts or reagents.

Chemical Transformations and Structural Modifications

Once synthesized, this compound can undergo various chemical transformations to create derivatives with potentially different biological activities or to facilitate its analysis.

The primary amino group and the carboxylic acid group are the most reactive sites for derivatization. Standard peptide coupling reactions can be used to form amides at the carboxyl group or to acylate the amino group. The derivatization of GABA and its analogues is often performed for analytical purposes, for example, to improve their detection by HPLC. researchgate.netarxiv.orgfigshare.comnih.gov Common derivatizing agents for amino acids include ortho-phthalaldehyde (OPA), dansyl chloride, and 2,4-dinitrofluorobenzene. arxiv.orgfigshare.comnih.gov

The allene moiety also offers possibilities for further chemical modifications, such as addition reactions, although specific examples for this compound are not widely reported.

Functional Group Interconversions of the Amino and Carboxyl Moieties

The amino and carboxyl groups of this compound are primary handles for chemical modification, allowing for the formation of prodrugs or analogs with altered physicochemical properties.

Carboxyl Group Modifications: The carboxylic acid moiety can be readily converted into esters to enhance lipophilicity and potentially improve passage across the blood-brain barrier. Standard esterification procedures, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides in the presence of a base, can be employed. For instance, various aliphatic and steroid esters of the parent compound, γ-aminobutyric acid (GABA), have been synthesized to increase brain uptake. nih.gov These methods are directly applicable to the γ-allenyl derivative.

Amino Group Modifications: The primary amine can undergo a variety of transformations. N-acylation to form amides is a common strategy to modify the compound's properties. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. Furthermore, the amino group can be protected using standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to allow for selective reactions at other parts of the molecule. Reductive amination can also be employed to introduce alkyl substituents on the nitrogen atom.

A summary of potential interconversions is presented in the table below.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Purpose / Application |

| Carboxylic Acid (-COOH) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Prodrug synthesis, increased lipophilicity |

| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂), then Amine (R'₂NH) | Amide (-CONR'₂) | Analog synthesis |

| Amino Group (-NH₂) | Acyl Chloride (R'-COCl), Base (e.g., Pyridine) | Amide (-NHCOR') | Analog synthesis, modulation of activity |

| Amino Group (-NH₂) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | N-Boc protected amine | Chemical synthesis intermediate |

Modifications and Reactions of the Allenyl (5,6-heptadienoic) System

The 1,2-diene (allene) system is a unique and reactive functional group that offers opportunities for skeletal diversification. Allenes can participate in various reactions, including electrophilic additions, pericyclic reactions, and metal-catalyzed transformations.

Cyclization Reactions: Allenic amino acids are valuable precursors for the synthesis of heterocyclic compounds. For example, silver(I)-catalyzed cyclization of allenic amino acids can produce highly functionalized Δ³-pyrrolines. nih.gov This type of intramolecular reaction, proceeding through a 5-endo-dig cyclization pathway, could transform the linear structure of this compound into a cyclic amino acid analog.

Addition Reactions: The allenyl moiety can undergo addition reactions with various electrophiles. Research on γ-silyl allenyl esters, which share a similar reactive core, has shown that they readily react with electrophiles in the presence of a fluoride (B91410) source. nih.govnih.gov This suggests that the allenyl group in this compound could potentially react with halogens (e.g., Br₂), sulfenyl chlorides, or other electrophilic reagents, leading to the formation of functionalized propargyl or vinyl derivatives. Radical-mediated additions are also a known reaction pathway for allenes, which could be used to introduce further chemical diversity. researchgate.net

The table below outlines key reactions involving the allenyl system.

| Reaction Type | Catalyst / Reagents | Potential Product |

| Intramolecular Cyclization | Silver(I) Nitrate (AgNO₃) | Substituted Pyrroline |

| Electrophilic Addition | Bromine (Br₂) | Dibrominated alkene |

| Radical Addition | Thiol (R-SH), Radical Initiator | Thioether adduct |

Synthesis of Analogs and Prodrugs (e.g., 1-allenylputrescine)

The synthesis of analogs and prodrugs aims to improve the parent compound's pharmacological profile. This can involve modifying the carbon skeleton or creating derivatives that are converted to the active form in vivo.

1-Allenylputrescine Synthesis: 1-Allenylputrescine is a structural analog of this compound that lacks the carboxylic acid group. A logical synthetic route to this compound is the decarboxylation of the parent amino acid. The removal of a carboxyl group from an amino acid can be achieved through various methods, including radical-mediated reactions. nih.gov For example, photoredox-catalyzed decarboxylation has emerged as a mild and efficient method for converting amino acids into their corresponding alkylamine derivatives. nih.gov Applying such a method to this compound would yield 1-allenylputrescine.

Ester Prodrugs: As mentioned in section 2.3.1, esterification is a common prodrug strategy. By masking the polar carboxylic acid, the resulting ester can exhibit increased lipid solubility, facilitating its transport into the central nervous system. nih.gov Subsequent hydrolysis by esterases in vivo would release the active this compound.

Conjugation Chemistry for Research Probes

To study its mechanism of action and biological targets, this compound can be chemically conjugated to reporter molecules, such as fluorescent dyes or affinity tags (e.g., biotin), to create research probes.

The primary amine and carboxylic acid groups are the most convenient handles for conjugation. The most common conjugation strategy is the formation of a stable amide bond. For example, the carboxylic acid of the molecule can be activated using standard peptide coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with an amine-functionalized fluorescent dye (e.g., a derivative of Cy3 or Cy5). rsc.org

Alternatively, the amino group of this compound can be reacted with a fluorophore that contains an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This reaction is efficient and widely used for labeling biomolecules. google.com These strategies allow for the covalent attachment of a probe, enabling visualization and tracking of the molecule in biological systems.

| Conjugation Site | Reagent on Probe | Coupling Chemistry | Resulting Linkage |

| Carboxyl Group (-COOH) | Amine (-NH₂) | EDC, NHS or TBTU | Amide |

| Amino Group (-NH₂) | NHS-ester | Amine-reactive coupling | Amide |

| Amino Group (-NH₂) | Isothiocyanate | Amine-reactive coupling | Thiourea |

Enzymatic Interactions and Biochemical Mechanisms of 4 Amino 5,6 Heptadienoic Acid

Mechanism-Based Inactivation of Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)

4-Amino-5,6-heptadienoic acid is recognized as a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov As a mechanism-based inactivator, it acts as a substrate for the enzyme, which catalyzes its conversion into a reactive species that ultimately inactivates the enzyme, often through covalent modification. nih.gov The (S)-enantiomer of this compound is a potent inactivator of GABA-AT, whereas the (R)-enantiomer does not exhibit this inactivation, even at millimolar concentrations. nih.gov

The catalytic activity of GABA-AT is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govdrugbank.com The inactivation process by this compound begins with its interaction with this PLP cofactor at the enzyme's active site. The aldehyde group of PLP forms a Schiff base (an aldimine) with the primary amino group of the inactivator. nih.govdrugbank.com This initial binding mimics the first step of the normal catalytic process for the natural substrate, GABA. nih.gov The formation of this Schiff base is a crucial step, as it lowers the pKa of the adjacent proton, facilitating its removal by an active-site base in the subsequent steps of the catalytic and inactivation pathways. nih.gov

Following the formation of the PLP-inactivator Schiff base, the enzyme proceeds with its catalytic cycle. An active-site base abstracts a proton, leading to a tautomerization that repositions the double bonds within the inhibitor molecule. For this compound, this enzymatic processing is proposed to convert the allenic moiety into a conjugated Michael acceptor. nih.gov This newly formed electrophilic species is highly reactive and positioned to be attacked by a nucleophile within the enzyme's active site. The proposed mechanism suggests that this reactive intermediate is then covalently attacked by an active-site nucleophile, leading to the formation of stable enzyme-inhibitor adducts and the irreversible inactivation of the enzyme. nih.gov

| Adduct Name | Description |

|---|---|

| Adduct 39 | A proposed covalently bound enzyme-inhibitor complex resulting from the inactivation pathway. nih.gov |

| Adduct 40 | A second proposed enzyme-inhibitor adduct formed during the inactivation of GABA-AT. nih.gov |

Studies on the (S)-enantiomer of this compound demonstrate that it is a potent inactivator of brain GABA-AT in vivo. nih.gov Oral administration in mice results in a time- and concentration-dependent inactivation of the enzyme. nih.gov This inactivation leads to a corresponding increase in brain GABA concentrations, which is directly related to its anticonvulsant effects. nih.gov The in vivo potency has been quantified, with an ED50 (the dose required to produce 50% of the maximal effect) of 70 mg/kg when administered orally to mice for GABA-T inactivation. nih.gov This demonstrates a significant and dose-responsive interaction with the target enzyme in a physiological setting.

Interaction with Other Pyridoxal 5'-Phosphate-Dependent Enzymes

Pyridoxal 5'-phosphate is a versatile coenzyme essential for the catalytic activity of a wide array of enzymes involved in amino acid transformations. The interaction of novel amino acid analogs with these enzymes is a significant area of research for the development of specific enzyme inhibitors.

No specific inhibition studies on the interaction between this compound and ornithine aminotransferase have been reported in the available scientific literature.

No specific inhibition studies on the interaction between this compound and aspartate aminotransferase have been reported in the available scientific literature.

Theoretical and Computational Studies of 4 Amino 5,6 Heptadienoic Acid

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of molecules, offering a window into the intricate dance of electrons during a chemical reaction. For enzyme inhibitors, these calculations can map out the entire reaction coordinate, identifying transition states and intermediates that are fleeting and difficult to capture experimentally.

Computational Elucidation of Inactivation Pathways at the Atomic Level

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand and a protein at the molecular level. Docking predicts the preferred binding orientation of a ligand to a protein, while molecular dynamics simulations provide insights into the stability and conformational changes of the ligand-protein complex over time.

Ligand-Enzyme Binding Conformations and Interaction Energetics

Molecular docking studies are instrumental in visualizing how a molecule like 4-Amino-5,6-heptadienoic acid might fit into the active site of GABA-AT. nih.govnih.gov These studies can identify key amino acid residues involved in binding and can provide an estimate of the binding affinity. Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted binding pose and to observe the dynamic behavior of the complex. nih.gov While numerous docking and dynamics studies have been performed on various inhibitors of GABA-AT, nih.govnih.govmdpi.com specific and detailed reports on the binding conformations and interaction energetics of this compound with GABA-AT are not available.

Computational Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches to SAR can involve the analysis of a series of related compounds to identify the structural features that are crucial for activity. For a class of inhibitors like the allenic GABA analogs, computational SAR could elucidate the importance of the allenic group's position and the stereochemistry of the amino acid for the inactivation of GABA-AT. However, a dedicated computational SAR study that includes this compound has not been found in the reviewed literature.

Prediction of Spectroscopic Properties for Chiral Resolution and Structure Confirmation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as well as chiroptical properties like electronic circular dichroism (ECD). These predictions can be invaluable for confirming the structure of a synthesized compound and for determining its absolute stereochemistry. Given that this compound is a chiral molecule, computational prediction of its chiroptical spectra could aid in its chiral resolution and stereochemical assignment. researchgate.netnih.gov However, the literature search did not yield any studies that have specifically reported the computationally predicted spectroscopic properties of this compound.

Theoretical Calculations for ECD Spectroscopy

There are currently no available theoretical calculations for the Electronic Circular Dichroism (ECD) spectroscopy of this compound. In the broader field of amino acid research, theoretical ECD calculations are a powerful tool for determining the absolute configuration of chiral molecules. These studies typically involve computational methods such as Time-Dependent Density Functional Theory (TD-DFT) to predict the ECD spectrum. The calculated spectrum is then compared with experimental data to assign the stereochemistry. For common amino acids, researchers have extensively studied how factors like solvent effects and conformational changes influence the ECD spectra. However, similar specific data and research findings for this compound are not present in the current body of scientific literature.

NMR Chemical Shift Prediction and Conformational Analysis

Similarly, there is a lack of published data regarding the NMR chemical shift prediction and conformational analysis of this compound. For other amino acids, computational methods are routinely used to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning experimental spectra and can provide deep insights into the molecule's three-dimensional structure and dynamics. Conformational analysis, often performed using molecular mechanics or quantum chemical calculations, helps identify the most stable conformations of a molecule in different environments. This information is crucial for understanding its biological activity and chemical reactivity. Despite the utility of these computational approaches, they have not yet been applied to this compound in any published research.

The absence of theoretical and computational studies on this compound represents a significant gap in the scientific understanding of this unique compound. Such research would be invaluable for elucidating its structural properties, stereochemistry, and potential biological functions. Future computational investigations would be a critical step in unlocking the full scientific potential of this allenic amino acid.

Advanced Analytical Methodologies for 4 Amino 5,6 Heptadienoic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of 4-Amino-5,6-heptadienoic acid, enabling the separation of the target compound from complex matrices, as well as the identification of related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Analogues and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable derivatives of amino acids. For this compound and its analogues, derivatization is a necessary step to increase their volatility. Common derivatization agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride - PFPA).

Once derivatized, the compound and its potential degradation products can be separated based on their boiling points and interaction with the stationary phase of the GC column. The coupled mass spectrometer then provides detailed mass spectra for each eluting peak. The fragmentation patterns observed in the mass spectra are crucial for the structural identification of analogues, which may differ in the position of the double bonds or the presence of substituents. Degradation products, such as those resulting from oxidation or decarboxylation, can also be identified through their unique mass spectral fingerprints.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly valuable for purity assessment and quantitative analysis.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of amino acids. nih.govresearchgate.net To enhance retention and sensitivity, pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or dansyl chloride is often employed. nih.govresearchgate.net The choice of stationary phase, typically a C18 column, and the mobile phase composition are optimized to achieve efficient separation of the target compound from impurities. pom.go.id

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration. Method validation is crucial to ensure the accuracy, precision, linearity, and sensitivity of the quantitative analysis. nih.govresearchgate.net

| Parameter | Typical Value |

| Linearity (R²) | ≥0.999 |

| Limit of Detection (LOD) | ng/mL to µg/mL range |

| Limit of Quantitation (LOQ) | ng/mL to µg/mL range |

| Precision (RSD) | < 2% |

| Accuracy (Recovery) | 98-102% |

| This table presents typical validation parameters for an HPLC method for amino acid analysis. |

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular formula and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Allenyl Moiety

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, NMR is particularly crucial for characterizing the unique allenyl moiety (-CH=C=CH-).

¹H NMR spectroscopy provides information about the chemical environment of the protons. The protons of the allenyl group exhibit characteristic chemical shifts and coupling constants. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to establish the connectivity between protons within the molecule.

¹³C NMR spectroscopy is used to identify the carbon skeleton, with the central carbon of the allene (B1206475) typically appearing at a distinct downfield chemical shift. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to correlate the proton and carbon signals, allowing for the complete assignment of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of this compound and its derivatives. nih.govnih.gov This is essential for confirming the molecular formula and identifying unknown compounds.

Tandem mass spectrometry (MS/MS) experiments, coupled with collision-induced dissociation (CID), are used to study the fragmentation patterns of the protonated molecule. nih.govnih.govresearchgate.net The fragmentation of α-amino acids typically involves the neutral loss of water (H₂O) and formic acid (HCOOH). The specific fragmentation pathways of the allenyl group can provide further structural confirmation. By analyzing the masses of the fragment ions with high resolution, the elemental composition of each fragment can be determined, aiding in the elucidation of the fragmentation mechanism. nih.govresearchgate.net

Enantiomeric Purity Assessment and Chiral Analysis Methods

As this compound is a chiral molecule, the assessment of its enantiomeric purity is of paramount importance, especially in biological and pharmaceutical contexts.

Chiral HPLC is the most common method for separating enantiomers. nih.gov This can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netresearchgate.net Examples of CSPs include those based on cyclodextrins, crown ethers, or proteins. researchgate.net

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

The choice of method depends on the specific properties of the compound and the availability of suitable chiral selectors or derivatizing agents. The enantiomeric excess (e.e.) or enantiomeric purity can be determined by comparing the peak areas of the two enantiomers in the chromatogram. researchgate.net

| Analytical Method | Principle | Application |

| Chiral HPLC (Direct) | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers. |

| Chiral HPLC (Indirect) | Formation of diastereomers with a chiral derivatizing agent. | Separation and quantification of enantiomers. |

| Chiral GC-MS | Separation of volatile diastereomeric derivatives on a chiral column. | Analysis of enantiomeric composition of volatile derivatives. |

This table summarizes the primary methods for the chiral analysis of this compound.

Biochemical Pathways and Broader Biological Context of 4 Amino 5,6 Heptadienoic Acid Research

Neurobiological Research in Animal Models

Modulation of Brain Gamma-Aminobutyric Acid (GABA) Concentrations in Rodent Models

4-Amino-5,6-heptadienoic acid, also known as MDL 72483 or γ-allenyl-GABA, has been identified as a potent inactivator of brain GABA-transaminase (GABA-T) in mice. The inactivation of this enzyme leads to an elevation of whole brain concentrations of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

In vivo studies in mice have demonstrated a clear dose-dependent relationship between the administration of this compound and the increase in brain GABA levels. Doses that cause a 50% decrease in GABA-T activity result in an approximate increase of 3 µmol/g in GABA concentration within 5 hours of administration agriculturejournals.cz. This elevation of GABA levels is directly linked to the compound's anticonvulsant effects.

| Administration Route | ED50 for GABA-T Inactivation | Resulting Increase in Brain GABA |

| Intraperitoneal (i.p.) | 60 mg/kg | ~3 µmol/g |

| Oral | 70 mg/kg | ~3 µmol/g |

This table summarizes the effective doses of this compound for 50% inactivation of GABA-T and the corresponding increase in brain GABA concentrations in mice.

Investigations in Preclinical Seizure Models

The anticonvulsant properties of this compound have been evaluated in various preclinical seizure models in mice. Its efficacy is particularly notable in models where seizures are induced by a deficit in presynaptic GABA.

In the 3-mercaptopropionic acid (MPA)-induced seizure model, which mimics a presynaptic GABA deficit, this compound provides significant protection. The doses that lead to a 50% elevation in brain GABA concentrations also protect 50% of the mice against these seizures agriculturejournals.cz. Complete protection against MPA-induced seizures was achieved at a dose of 150 mg/kg agriculturejournals.cz. When administered orally, this compound is approximately five times more potent than vigabatrin (B1682217), another well-known GABA-T inhibitor used as an antiepileptic agent agriculturejournals.cz.

However, similar to vigabatrin, this compound does not offer significant protection against seizures induced by metrazol agriculturejournals.cz. At a high dose of 300 mg/kg, it was observed to prolong the time to the onset of convulsions induced by metrazol by a factor of 3.4 agriculturejournals.cz. Chronic oral administration for up to 19 days at a daily dose of 91-96 mg/kg did not lead to any apparent behavioral changes in mice, nor did it alter the effective dose of the drug in the MPA-seizure test agriculturejournals.cz.

| Seizure Model | Efficacy of this compound |

| 3-mercaptopropionic acid (MPA)-induced | High, dose-dependent protection. Complete protection at 150 mg/kg. |

| Metrazol-induced | Not significant protection against seizure occurrence. Prolongs time to convulsion onset at high doses. |

This table outlines the effectiveness of this compound in different preclinical seizure models.

Metabolic Fate and Biotransformation Studies in Experimental Systems

In Vivo Metabolic Studies in Model Organisms

Specific in vivo metabolic studies detailing the complete metabolic fate of this compound in model organisms are not extensively documented in publicly available literature. As an amino acid analog, it is presumed to enter the general amino acid metabolic pathways. These pathways involve processes such as transamination and degradation of the carbon skeleton. The primary mechanism of action for this compound is the irreversible inhibition of GABA-transaminase, which itself is a metabolic process.

Identification of Biotransformation Products in Biological Milieu

Detailed identification of specific biotransformation products of this compound in biological systems has not been extensively reported. It is hypothesized that the degradation of this compound would follow general amino acid catabolism, leading to the formation of various intermediates that can enter central metabolic pathways like the citric acid cycle.

Structural Similarities and Related Compounds in Natural Product Biosynthesis

While this compound itself is a synthetic compound, its core structure as an amino acid with an unsaturated fatty acid chain bears resemblance to various natural products. The biosynthesis of amino acids in nature is a fundamental process, with pathways starting from intermediates of glycolysis and the citric acid cycle.

The allenic group (the 5,6-heptadienoic moiety) is a relatively rare functional group in natural products but is not unprecedented. The biosynthesis of such structures often involves complex enzymatic reactions, including desaturases and isomerases. The structural similarity of this compound to GABA is a key feature of its designed function as a GABA-T inhibitor.

Comparison to Aminoshikimic Acid Pathway Intermediates and Derivatives

The aminoshikimic acid (ASA) pathway is a variant of the more common shikimic acid (SA) pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, plants, and fungi. dovepress.comoup.com The ASA pathway branches off from the central carbon metabolism to produce key intermediates that serve as precursors for a range of important secondary metabolites, notably the mC7N units found in ansamycin (B12435341) and mitomycin antibiotics. oup.comnih.govoup.com

A structural and biosynthetic comparison between this compound and the intermediates of the ASA pathway reveals significant differences. The core intermediates of the ASA pathway are cyclic and ultimately lead to aromatic compounds. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), both key players in central carbon metabolism, to eventually form aminoshikimic acid and its derivatives. oup.comoup.comuvic.ca A key product of this pathway is 3-amino-5-hydroxybenzoic acid (AHBA), the direct precursor to the mC7N unit. nih.govoup.com

In contrast, this compound is a linear, unsaturated amino acid. Its structure, featuring a seven-carbon chain with two double bonds, does not align with the cyclic, cyclohexene-based core of aminoshikimic acid or its immediate precursors like 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS). dovepress.com While both are seven-carbon molecules containing an amino group (C7N compounds), their biosynthetic origins and chemical properties are fundamentally distinct. The ASA pathway is characterized by a series of enzymatic reactions including cyclization and dehydration to form a carbocyclic ring system. dovepress.comdovepress.com The biosynthesis of a linear dienoid structure like this compound would likely involve a different set of enzymes, potentially with similarities to fatty acid or polyketide biosynthesis, rather than the canonical enzymes of the shikimate and aminoshikimate pathways.

Below is a comparative table of key intermediates in the aminoshikimic acid pathway and this compound.

| Feature | Aminoshikimic Acid Pathway Intermediates (e.g., ASA, aminoDHS) | This compound |

| Carbon Skeleton | Cyclic (cyclohexene core) | Linear |

| Biosynthetic Precursors | Phosphoenolpyruvate (PEP) and Erythrose-4-Phosphate (E4P) | Not definitively established, likely from fatty acid or polyketide precursors |

| Key Pathway Type | Variant of Shikimic Acid Pathway | Unknown, likely distinct from shikimate pathways |

| Resulting Structures | Precursors to aromatic compounds (e.g., AHBA) and mC7N units in antibiotics | A non-proteinogenic amino acid with potential for incorporation into larger molecules |

| Unsaturation | Typically one double bond within the ring | Two conjugated double bonds (diene) |

Polyketide-Amino Acid Hybrid Structures featuring Heptadienoic Acid Moieties

Many biologically active natural products are hybrid molecules that combine structural elements from different biosynthetic pathways. A prominent class of such molecules is the polyketide-amino acid hybrids, which are synthesized by large, modular enzyme complexes known as hybrid Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). nih.govnih.gov These enzymatic assembly lines select, activate, and condense simple building blocks—short-chain carboxylic acids for PKS modules and amino acids for NRPS modules—to construct complex molecular scaffolds.

The incorporation of a C7N unit, such as the 3-amino-5-hydroxybenzoic acid (AHBA) derived from the aminoshikimic acid pathway, serves as a well-established example of how an amino-functionalized seven-carbon starter unit is integrated into polyketide chains to form the ansamycin class of antibiotics. nih.govoup.com This demonstrates a clear precedent for the inclusion of C7N building blocks in the biosynthesis of complex natural products.

While direct evidence for the incorporation of this compound into polyketide-amino acid hybrid structures is not extensively documented in the available literature, its structure makes it a plausible candidate for such a role. As an amino acid, it could theoretically be recognized and activated by an NRPS module. The heptadienoic acid backbone could be synthesized by a PKS-like enzymatic system or derived from fatty acid metabolism before being functionalized with an amino group. This functionalized unit could then be incorporated into a growing peptide or polyketide chain. The unsaturated diene system of the heptadienoic acid moiety would impart specific conformational properties and chemical reactivity to the final hybrid molecule.

The table below outlines the general components and outcomes of such hybrid biosynthetic systems.

| Component | Role in Biosynthesis | Potential Contribution of this compound |

| Polyketide Synthase (PKS) | Assembles a polyketide chain from acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA). | Could potentially synthesize the seven-carbon backbone of the heptadienoic acid moiety. |

| Non-Ribosomal Peptide Synthetase (NRPS) | Incorporates amino acids into a growing peptide chain. | Would be responsible for activating and incorporating this compound as a building block. |

| Starter Unit | The initial building block for the polyketide chain (e.g., AHBA for ansamycins). | This compound or a precursor could potentially act as a starter or extender unit. |

| Resulting Hybrid Molecule | A complex natural product with combined peptide and polyketide features. | A molecule containing a linear, unsaturated C7N moiety, conferring unique structural and functional properties. |

General Amino Acid Metabolism and its Interconnection with Central Carbon Metabolism

The metabolism of any amino acid, including specialized ones like this compound, is intrinsically linked to the central carbon metabolism of the cell. Central metabolic pathways, primarily glycolysis and the tricarboxylic acid (TCA) cycle, provide the fundamental carbon skeletons required for the synthesis of most amino acids. Conversely, when amino acids are degraded, their carbon backbones are funneled back into these central pathways to be used for energy production or as precursors for the synthesis of glucose, fatty acids, or other compounds. nih.gov

The biosynthesis of the 20 common proteinogenic amino acids is a classic example of this interconnection. For instance:

Glycolysis intermediates such as 3-phosphoglycerate (B1209933) give rise to serine, which in turn is a precursor for glycine (B1666218) and cysteine. Pyruvate is a precursor for alanine, valine, and leucine.

TCA cycle intermediates like α-ketoglutarate are precursors for glutamate, which leads to glutamine, proline, and arginine. Oxaloacetate is the precursor for aspartate, which in turn gives rise to asparagine, methionine, threonine, and lysine.

When amino acids are catabolized, they are deaminated to remove the nitrogen, which is typically processed through the urea (B33335) cycle. nih.gov The remaining carbon skeleton is then converted into one of several key metabolic intermediates. Depending on the amino acid, this carbon skeleton can enter the central metabolism as pyruvate, acetyl-CoA, α-ketoglutarate, succinyl-CoA, fumarate, or oxaloacetate.

While the specific metabolic fate of this compound is not well-defined, its degradation would likely follow these general principles. The seven-carbon chain would be broken down, potentially through pathways similar to fatty acid β-oxidation, to yield smaller molecules like acetyl-CoA that can enter the TCA cycle. Understanding this connection is crucial as it places the synthesis and degradation of this unique amino acid within the broader context of cellular energy and biosynthetic management.

Future Research Directions and Unexplored Avenues for 4 Amino 5,6 Heptadienoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The current known synthesis of 4-Amino-5,6-heptadienoic acid involves a 2-aza-Cope rearrangement, a powerful method for carbon-carbon bond formation. However, the future of chemical synthesis is increasingly geared towards efficiency and sustainability. Future research should, therefore, focus on developing novel synthetic strategies that are not only high-yielding but also environmentally benign.

Key Research Areas:

Biocatalytic and Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers numerous advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. Research into biocatalytic approaches, such as the use of transaminases or engineered enzymes, could provide a direct and enantiomerically pure route to the desired (S)-enantiomer of this compound. Chemoenzymatic strategies, combining the best of traditional organic chemistry and biocatalysis, could also be explored to streamline the synthesis.

Green Chemistry Approaches: The principles of green chemistry should be applied to optimize the existing synthetic routes or to design new ones. This includes the use of greener solvents, minimizing the number of synthetic steps (atom economy), and developing catalytic processes to replace stoichiometric reagents.

Asymmetric Catalysis: Developing novel asymmetric catalytic methods for the synthesis of the allenic functionality and the stereogenic center would be a significant advancement. This could involve transition-metal catalysis or organocatalysis to achieve high enantioselectivity and yield.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Current Method (2-aza-Cope Rearrangement) | Effective for C-C bond formation | May require harsh conditions, potential for byproducts |

| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly | Enzyme discovery and engineering can be time-consuming |

| Green Chemistry Approaches | Reduced environmental impact, increased safety and efficiency | Requires innovation in catalyst and solvent development |

| Asymmetric Catalysis | High enantioselectivity and yield | Catalyst development and optimization can be complex |

Investigation of Uncharacterized Enzymatic Interactions and Off-Target Effects

While the interaction with GABA-AT is well-documented, the full enzymatic interaction profile of this compound remains largely uncharacterized. A comprehensive understanding of its on-target and off-target effects is crucial for a complete picture of its biological activity.

It is known that the (S)-enantiomer of this compound is a potent inactivator of GABA-AT, while the (R)-enantiomer is inactive frontiersin.org. A proposed mechanism for this inactivation exists, but it currently lacks direct experimental support frontiersin.org.

There is evidence to suggest that related compounds, such as 4-aminohex-5-ynoic acid, can inactivate not only GABA-AT but also ornithine aminotransferase (OAT) and aspartate aminotransferase frontiersin.org. This raises the possibility that this compound may also interact with these and other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.

Future research should focus on:

Broad-Spectrum Enzymatic Screening: A systematic screening of this compound against a panel of PLP-dependent enzymes and other potential targets is necessary to identify any uncharacterized interactions.

Detailed Kinetic and Mechanistic Studies: For any identified off-target interactions, detailed kinetic and mechanistic studies should be performed to understand the nature and significance of the inhibition. This would involve determining inhibition constants (Kᵢ) and inactivation rates (kᵢₙₐ꜀ₜ).

Stereospecificity of Off-Target Interactions: Investigating whether the observed off-target effects are also stereospecific, similar to the interaction with GABA-AT, would provide valuable structure-activity relationship insights.

Advanced Computational Modeling for Predictive Biological Activity and Mechanism Elucidation

Advanced computational modeling presents a powerful tool to investigate the molecular interactions of this compound and to predict its biological activity. Although a mechanism for its inactivation of GABA-AT has been proposed, it remains to be validated experimentally frontiersin.org.

Future computational studies could include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be employed to model the enzymatic reaction between this compound and GABA-AT at a quantum mechanical level of detail. This would allow for the elucidation of the precise mechanism of inactivation, including the transition states and intermediates involved.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the binding mode of the inhibitor within the active site of GABA-AT and other potential off-target enzymes. These simulations can also help to understand the conformational changes that occur upon binding and during the inactivation process.

Virtual Screening and Predictive Modeling: Computational models can be developed to predict the activity of novel analogs of this compound. This could accelerate the discovery of new compounds with improved potency and selectivity. By employing computer-aided drug design (CADD) tools, such as pharmacophore modeling and molecular docking, it is possible to screen large libraries of compounds and identify promising candidates for synthesis and biological evaluation.

Exploration of Novel Biological Roles and Applications in Diverse Non-Human Biological Systems

The biological activity of this compound has been primarily studied in the context of mammalian systems due to its effect on GABA-AT. However, the GABAergic system is also present in various non-human organisms, and other biological roles for this unique amino acid may exist.

Potential areas for future exploration include:

Agriculture: Investigating the effects of this compound on insects and other agricultural pests could reveal novel applications in crop protection. The GABA receptor is a target for some insecticides, suggesting that inhibitors of GABA metabolism could also have insecticidal properties. Furthermore, the role of amino acids in plant growth and stress response is an active area of research. Studying the impact of this non-proteinogenic amino acid on plant physiology could uncover new avenues for enhancing crop resilience and yield.

Veterinary Medicine: The anticonvulsant properties of GABA-AT inhibitors could have applications in treating epilepsy and other neurological disorders in animals.

Fundamental Biological Research: Studying the effects of this compound in model organisms such as Caenorhabditis elegans or Drosophila melanogaster could provide valuable insights into the fundamental roles of GABAergic signaling in development and behavior across different species.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing enantiomerically pure (S)-4-amino-5,6-heptadienoic acid, and what analytical methods validate its stereochemical purity?

- Methodology : Utilize chiral auxiliaries or asymmetric catalysis during synthesis. For validation, employ chiral high-performance liquid chromatography (HPLC) with polarimetric detection or nuclear magnetic resonance (NMR) using chiral shift reagents. Compare retention times or splitting patterns with racemic mixtures to confirm enantiopurity .

Q. How can amino acid analysis techniques be adapted to quantify 4-amino-5,6-heptadienoic acid in biological matrices?

- Methodology : Hydrolyze protein-bound forms using 6 M HCl at 110°C for 24 hours under vacuum. Derivatize free amino acids with ninhydrin or o-phthalaldehyde, followed by reverse-phase HPLC with fluorescence detection. Calibrate using synthetic standards and account for matrix effects via standard addition .

Q. What in vitro assays are suitable for assessing GABA-AT inactivation efficacy, and how are kinetic parameters calculated?

- Methodology : Use purified GABA-AT in a spectrophotometric assay monitoring NADH depletion at 340 nm. Pre-incubate the enzyme with the compound, then initiate the reaction with α-ketoglutarate. Calculate inactivation rate constants () and inhibitor concentration dependencies () using progress curve analysis .

Advanced Research Questions

Q. How does the stereospecific inactivation of GABA-AT by (S)-4-amino-5,6-heptadienoic acid occur mechanistically, and what experimental evidence supports proposed intermediates?

- Methodology : Conduct isotopic labeling (e.g., or ) to track bond cleavage sites. Use mass spectrometry (MS) to identify transient intermediates like enamine adducts. Compare inactivation rates in wild-type vs. active-site mutant enzymes to validate covalent binding hypotheses .

Q. What experimental designs address contradictions between in vitro potency and in vivo anticonvulsant efficacy of this compound analogs?

- Methodology : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling in rodent seizure models. Measure brain penetration via microdialysis, correlating GABA levels with plasma concentrations. Use knockout mice to assess off-target effects (e.g., GABA receptor modulation) .

Q. How do structural modifications (e.g., fluorination at C5/C6) influence the compound’s activity and metabolic stability?

- Methodology : Synthesize analogs with fluorine substituents and compare ratios. Assess metabolic stability using liver microsome assays with LC-MS/MS quantification. Perform molecular dynamics simulations to evaluate steric/electronic effects on enzyme binding .

Q. What statistical approaches resolve data variability in measuring time-dependent GABA-AT inactivation across laboratories?

- Methodology : Implement inter-laboratory studies with standardized enzyme sources and protocols. Apply mixed-effects modeling to partition variability into technical vs. biological components. Use Bayesian meta-analysis to derive consensus inactivation parameters .

Methodological Guidance Table

| Research Aspect | Recommended Techniques | Key References |

|---|---|---|

| Stereochemical Validation | Chiral HPLC, NMR with shift reagents | |

| Inactivation Kinetics | Progress curve analysis, isotopic labeling | |

| Metabolic Stability | Liver microsome assays, LC-MS/MS | |

| In Vivo Efficacy | PK/PD modeling, microdialysis in seizure models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.